molecular formula C8H14ClNO2 B1469067 2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide CAS No. 1342482-31-8

2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B1469067
CAS No.: 1342482-31-8
M. Wt: 191.65 g/mol
InChI Key: LFLRYRZWIVPYHY-UHFFFAOYSA-N
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Description

2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is an organic compound with the molecular formula C7H12ClNO2 It is a chlorinated acetamide derivative, characterized by the presence of a chloro group and an oxan-4-ylmethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with oxan-4-ylmethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

ClCH2COCl+NH2CH2C5H9OClCH2CONHCH2C5H9O\text{ClCH}_2\text{COCl} + \text{NH}_2\text{CH}_2\text{C}_5\text{H}_9\text{O} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{C}_5\text{H}_9\text{O} ClCH2​COCl+NH2​CH2​C5​H9​O→ClCH2​CONHCH2​C5​H9​O

The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted acetamides with various functional groups.

    Hydrolysis: Products are carboxylic acids and amines.

    Oxidation and Reduction: Products include N-oxides and reduced amines.

Scientific Research Applications

2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The oxan-4-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(oxan-4-ylmethyl)acetamide
  • 2-chloro-N-(hydroxymethyl)acetamide
  • 2-chloroacetamide

Uniqueness

2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to the presence of the oxan-4-ylmethyl group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility and may influence its reactivity and biological activity compared to other chloroacetamide derivatives.

Properties

IUPAC Name

2-chloro-N-(oxan-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLRYRZWIVPYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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